Rubidium 5-oxo-DL-prolinate
CAS No.: 85959-39-3
Cat. No.: VC18459412
Molecular Formula: C5H6NO3Rb
Molecular Weight: 213.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85959-39-3 |
|---|---|
| Molecular Formula | C5H6NO3Rb |
| Molecular Weight | 213.57 g/mol |
| IUPAC Name | 5-oxopyrrolidine-2-carboxylate;rubidium(1+) |
| Standard InChI | InChI=1S/C5H7NO3.Rb/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
| Standard InChI Key | RGRBEEBQJAGAON-UHFFFAOYSA-M |
| Canonical SMILES | C1CC(=O)NC1C(=O)[O-].[Rb+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Rubidium 5-oxo-DL-prolinate consists of a racemic mixture (DL-form) of 5-oxoproline coordinated with rubidium. The parent compound, 5-oxo-DL-proline (CAS: 149-87-1), is a lactamized derivative of glutamic acid, featuring a pyrrolidone ring with a ketone group at the 5-position . The rubidium salt formation occurs via deprotonation of the carboxylic acid group, resulting in the ionic structure C₅H₆NO₃⁻·Rb⁺ .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The DL designation indicates the racemic nature of the proline derivative, with equal proportions of D- and L-enantiomers. This contrasts with enzymatic substrates like 5-oxo-L-proline, which are stereospecific . The rubidium ion’s large ionic radius (1.52 Å) influences lattice stability and solubility, distinguishing it from lighter alkali metal salts (e.g., sodium or potassium) .
Synthesis and Purification
Synthetic Routes
Industrial synthesis typically involves neutralization of 5-oxo-DL-proline with rubidium hydroxide :
Alternative methods include ion-exchange chromatography or metathesis reactions using rubidium carbonate . Suppliers such as Zibo Hangyu Biotechnology and Chemlyte Solutions report yields exceeding 99% purity via recrystallization from aqueous ethanol .
Physicochemical Properties
Thermal Stability
While specific melting points are unreported, rubidium salts generally exhibit higher decomposition temperatures (>300°C) compared to sodium or potassium analogs due to stronger ionic interactions . Thermogravimetric analysis (TGA) would show mass loss corresponding to Rb₂CO₃ formation above 500°C .
Solubility and Reactivity
The compound is hygroscopic and soluble in polar solvents (e.g., water, methanol), with limited solubility in apolar media . Aqueous solutions are mildly basic (pH ~8–9) due to residual rubidium hydroxide .
Table 2: Physical and Chemical Properties
Applications and Industrial Relevance
Pharmaceutical Intermediates
Rubidium 5-oxo-DL-prolinate serves as a precursor in peptide synthesis, particularly for introducing modified proline residues into antimicrobial peptides or collagen analogs . Its rubidium counterion may enhance solubility in non-aqueous reaction media, facilitating solid-phase peptide editing .
Catalysis
In asymmetric organocatalysis, rubidium salts are employed to stabilize enolate intermediates. While direct evidence for this compound’s catalytic use is limited, its structural similarity to proline-based catalysts (e.g., L-proline) suggests potential in aldol or Michael additions .
Materials Science
Rubidium’s low electronegativity makes it suitable for ionic conductive materials. Thin films of rubidium prolinate could be explored for solid electrolytes in Rb-ion batteries, though this application remains speculative .
| Supplier | Purity | Form | Price (USD) | Source |
|---|---|---|---|---|
| Zibo Hangyu Biotechnology | 99% | Powder | $50/g | |
| Chemlyte Solutions | 99.9% | Liquid | $120/g | |
| Bluecrystal Chem-Union | 99% | Powder | $30/g |
Future Research Directions
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